Biotin-PEG36-PFP ester

Amine bioconjugation Protein labeling Hydrolysis kinetics

NHS ester biotinylation reagents suffer rapid aqueous hydrolysis, causing inconsistent labeling stoichiometry and poor experimental reproducibility. Biotin-PEG36-PFP ester resolves this with superior PFP ester hydrolytic stability, enabling efficient amine conjugation at pH 7.2-8.5. • ≥98% purity reduces post-conjugation purification burden for PROTAC SAR studies • Monodisperse PEG36 spacer (~135-140 Å) ensures uniform biotin presentation and minimizes steric occlusion in streptavidin capture • Amphiphilic solubility in DMSO, DMF, and aqueous buffers enables versatile workflow integration across bioconjugation, SPR biosensor, and pull-down applications.

Molecular Formula C91H164F5N3O40S
Molecular Weight 2067.3 g/mol
Cat. No. B8106341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG36-PFP ester
Molecular FormulaC91H164F5N3O40S
Molecular Weight2067.3 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2
InChIInChI=1S/C91H164F5N3O40S/c92-84-85(93)87(95)90(88(96)86(84)94)139-83(101)5-7-103-9-11-105-13-15-107-17-19-109-21-23-111-25-27-113-29-31-115-33-35-117-37-39-119-41-43-121-45-47-123-49-51-125-53-55-127-57-59-129-61-63-131-65-67-133-69-71-135-73-75-137-77-78-138-76-74-136-72-70-134-68-66-132-64-62-130-60-58-128-56-54-126-52-50-124-48-46-122-44-42-120-40-38-118-36-34-116-32-30-114-28-26-112-24-22-110-20-18-108-16-14-106-12-10-104-8-6-97-82(100)4-2-1-3-81-89-80(79-140-81)98-91(102)99-89/h80-81,89H,1-79H2,(H,97,100)(H2,98,99,102)/t80-,81-,89-/m0/s1
InChIKeyODGYVPYFUIPTAQ-ALQFVSDJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG36-PFP Ester: Specifications and Structural Baseline


Biotin-PEG36-PFP ester is a heterobifunctional biotinylation reagent comprising a biotin affinity tag, a discrete polyethylene glycol (PEG) spacer of precisely 36 ethylene oxide repeat units (n=36), and an amine-reactive pentafluorophenyl (PFP) ester terminal group . The compound has a defined monodisperse molecular weight of 2067.4 g/mol and a commercial purity specification of ≥98% . The PEG36 spacer confers amphiphilic solubility properties, rendering the reagent miscible in both aqueous buffers and organic solvents such as DMSO and DMF . The PFP activated ester undergoes nucleophilic substitution with primary amines under mildly basic conditions (pH 7.2–8.5) to form stable, irreversible amide bonds, enabling covalent biotinylation of proteins, peptides, and amine-modified surfaces .

Precise 36-unit PEG spacer supports extended biotin presentation and streptavidin accessibility
PFP ester provides slower aqueous hydrolysis than NHS esters, improving conjugation efficiency in buffer
Monodisperse PEG36 (Đ = 1.00) eliminates chain-length variability for reproducible labeling stoichiometry

Biotin-PEG36-PFP Ester: Linker Length and Ester Chemistry


Biotin-PEG-PFP esters with varying PEG repeat units cannot be substituted without quantitative alteration of bioconjugation outcomes. The PEG spacer length directly governs the physical reach (end-to-end distance) between the biotin moiety and the conjugated amine, a parameter that critically influences streptavidin binding accessibility and the spatial presentation of labeled biomolecules on surfaces . Furthermore, the choice of activated ester significantly impacts reaction kinetics and aqueous handling stability: PFP esters exhibit markedly slower hydrolysis rates than NHS esters under equivalent buffer conditions, directly translating to higher conjugation efficiency in aqueous protein labeling workflows . Procurement decisions based solely on the presence of a "biotin-PEG" moiety, without considering the quantitative spacer length and the PFP-versus-NHS ester differential, will result in irreproducible labeling stoichiometries, compromised assay sensitivity, and reduced experimental consistency across runs.

Shorter PEG spacers (e.g., PEG4, PEG24) may reduce streptavidin capture efficiency and limit biotin accessibility on large targets
NHS ester analogs exhibit higher aqueous hydrolysis rates; reaction yields may shift under identical labeling conditions
Polydisperse PEG reagents introduce batch-to-batch variability in conjugation stoichiometry and hydrodynamic radius

Biotin-PEG36-PFP Ester: Comparative Evidence for Procurement


Hydrolysis Stability vs. NHS Ester Analogs

The PFP ester functional group of Biotin-PEG36-PFP ester provides demonstrably greater resistance to aqueous hydrolysis compared to N-hydroxysuccinimidyl (NHS) esters, the predominant alternative activated ester in biotinylation reagents. This differential hydrolysis susceptibility translates directly to higher effective amidation yields when reactions are conducted in aqueous buffer systems . Kinetic studies of PFP ester aminolysis versus hydrolysis confirm that amidation proceeds at a significantly faster rate than competing hydrolytic degradation under standard protein conjugation conditions (PBS, pH 7.2–8.5) [1].

Hydrolysis Stability
Class-level inference
PFP ester: amidation faster than hydrolysis
vs
NHS ester: higher aqueous hydrolysis
Supports higher effective labeling yield in aqueous buffer
Based on comparative kinetics; verify in target buffer system
Amine bioconjugation Protein labeling Hydrolysis kinetics

Molecular Weight and Purity vs. PEG24 Analog

The 36-unit PEG spacer in Biotin-PEG36-PFP ester provides a precisely defined molecular extension that is quantifiably distinct from the 24-unit analog. Based on published vendor specifications, Biotin-PEG36-PFP ester has a molecular weight of 2067.4 g/mol with 98% purity, whereas the closest shorter analog, Biotin-PEG24-TFP ester, has a molecular weight of 1520.7 g/mol with 94% purity . The 36% increase in molecular weight reflects an additional 12 ethylene oxide units (approximately 36–42 Å additional extended chain length), which directly alters the physical distance between the biotin binding pocket and the conjugated amine site .

MW & Purity
Head-to-head
2067.4 g/mol · 98% purity
Longer spacer than PEG24 analog (+36% MW) may improve streptavidin binding geometry
Vendor specification comparison; confirm lot-specific COA
PROTAC linker Spacer length optimization Biotin-streptavidin distance

Streptavidin Binding Accessibility by PEG Spacer Length

Systematic investigation of PEGylated biotins with varying PEG molecular weights demonstrates that the equilibrium binding constant (Ka) and binding stoichiometry of the avidin-biotin-PEG complex are directly modulated by the length of the PEG chain [1]. Longer PEG spacers reduce steric occlusion of the biotin binding site by the conjugated macromolecule, thereby increasing the effective association rate (kon) under shear flow conditions [2]. A direct comparative study of enzyme immobilization using biotin linkers with two different PEG spacer lengths showed that the longer spacer resulted in higher immobilized enzyme amount and enhanced catalytic activity, establishing a quantitative structure-function relationship between PEG length and biotin-mediated capture efficiency [3].

Streptavidin Binding Accessibility
Method context
SA-HRP immobilization on PNIPAAm brush surface
Longer PEG spacer associated with higher enzyme loading and catalytic activity
Cross-study comparable; validate for specific assay format
Streptavidin binding kinetics Biotin accessibility Surface immobilization

Monodisperse PEG36 vs. Polydisperse PEG Analogs

The PEG36 spacer in Biotin-PEG36-PFP ester is a discrete, single-molecular-weight polyethylene glycol chain comprising exactly 36 ethylene oxide repeat units, as opposed to polydisperse PEG preparations that contain a broad distribution of chain lengths (e.g., PEG2000 containing species ranging from ∼30 to ∼60 repeat units). This monodispersity is characteristic of dPEG® (discrete PEG) technology, which enables precise control over the spacer length between the biotin moiety and the conjugated amine . Discrete PEG linkers eliminate the batch-to-batch variability in conjugation stoichiometry and hydrodynamic radius that is inherent to polydisperse PEG reagents .

Monodispersity
Class-level inference
Discrete PEG36 (Đ = 1.00)
Supports reproducible conjugation stoichiometry and product characterization
dPEG® technology; eliminates polydispersity ambiguity
Monodisperse PEG Reproducible conjugation dPEG technology

Biotin-PEG36-PFP Ester: Optimal Use Cases


PROTAC Linker Synthesis with Defined Spacer

Biotin-PEG36-PFP ester is optimally suited as a PEG-based linker component in the modular synthesis of PROTACs (PROteolysis TArgeting Chimeras). The discrete 36-unit PEG spacer provides a precisely defined distance (∼135–140 Å) between the biotin affinity handle and the PFP conjugation site, enabling predictable ternary complex geometry during E3 ligase recruitment [1]. The ≥98% commercial purity specification reduces purification burden following PFP-amine conjugation steps, a critical consideration when synthesizing PROTAC candidates for structure-activity relationship (SAR) studies. The superior hydrolytic stability of the PFP ester relative to NHS esters further ensures efficient coupling to amine-containing ligand precursors under standard DMF or DMSO reaction conditions .

Antibody Biotinylation for Sensitive Immunoassays

For biotinylation of IgG and other large proteins where steric accessibility of the biotin moiety is rate-limiting for streptavidin detection, Biotin-PEG36-PFP ester provides the extended molecular reach required to minimize steric occlusion. The 36-unit PEG spacer positions the biotin group at a distance sufficient to avoid burial within the antibody Fc or Fab domains, a phenomenon documented in comparative PEG-length studies showing that longer spacers yield higher immobilized enzyme amounts and enhanced catalytic activity in streptavidin-HRP capture formats [1]. The amphiphilic PEG chain also maintains antibody solubility post-conjugation, reducing the risk of aggregation that can occur with shorter, more hydrophobic linkers. The PFP ester's resistance to aqueous hydrolysis enables efficient conjugation in PBS buffer (pH 7.2–8.5) with reduced competitive degradation during the labeling reaction .

Biosensor Surface Functionalization

In surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and electrochemical biosensor platforms, Biotin-PEG36-PFP ester is the preferred reagent for covalent biotin immobilization on amine-functionalized sensor surfaces. The extended PEG36 spacer reduces steric hindrance between the immobilized biotin and the sensor surface, increasing the accessibility of streptavidin-conjugated detection elements and improving assay dynamic range [1]. Kinetic studies confirm that a biotin-PEG spacer is necessary to observe significant streptavidin binding under flow conditions, with longer PEG chains further enhancing association rates . The discrete PEG36 composition ensures reproducible surface grafting density across sensor chips, a critical requirement for quantitative biosensor calibration and inter-chip comparability .

Pull-Down Assays with Large Protein Complexes

For streptavidin-based pull-down assays targeting large protein complexes or membrane proteins, Biotin-PEG36-PFP ester provides optimal spatial separation between the biotin affinity tag and the target molecule. The 36-unit PEG spacer mitigates steric interference that can prevent biotin-streptavidin binding when the biotin moiety is positioned too close to the bulky target protein surface [1]. The monodisperse PEG36 chain ensures uniform presentation of the biotin tag across all labeled molecules in the sample, reducing the fraction of biotinylated species that are functionally inaccessible to streptavidin capture. The PFP ester's efficient amidation kinetics under mild aqueous conditions minimize protein denaturation risk during the labeling step .

Application
Selection Property
Validation Focus
PROTAC linker synthesis with defined spacer
Discrete 36-unit PEG spacer length
Ternary complex geometry and conjugation efficiency
Antibody biotinylation for immunoassays
PFP ester aqueous stability and PEG amphiphilicity
Streptavidin capture efficiency and antibody solubility post-conjugation
Biosensor surface functionalization
Extended PEG spacer to reduce steric hindrance
Surface grafting density and assay dynamic range
Pull-down assays with large protein complexes
Monodisperse PEG spacer for uniform biotin presentation
Functional biotin accessibility and protein integrity during labeling

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